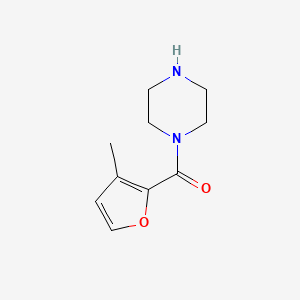![molecular formula C17H19N3O5S2 B11497697 N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B11497697.png)
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent sulfonylation. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring, followed by sulfonylation using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the sulfonylation process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Sulfonamides: Compounds with similar sulfonyl groups but different aromatic or heterocyclic cores.
Uniqueness
N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide is unique due to its combination of a quinoxaline core and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H19N3O5S2 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[2,6-dimethyl-3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H19N3O5S2/c1-11-8-9-15(12(2)17(11)19-26(3,22)23)27(24,25)20-10-16(21)18-13-6-4-5-7-14(13)20/h4-9,19H,10H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
TUACYETWEBHVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluorophenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11497621.png)
![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11497622.png)
![3-[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B11497630.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11497631.png)

![(4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B11497658.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497660.png)
![3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497679.png)
![2-[(E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11497696.png)
![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B11497706.png)
![3-[(phenylsulfonyl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497709.png)
![N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide](/img/structure/B11497710.png)

![4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11497712.png)
